Steric Hindrance: Oxane vs. Oxolane Ring Size
The six-membered oxane (tetrahydropyran) ring in 3-(2-hydroxyethyl)oxane-3-carboxylic acid provides reduced steric hindrance compared to its five-membered oxolane counterpart, 2-(prop-1-en-2-yl)oxolane-3-carboxylic acid, potentially enhancing substrate binding in enzymatic assays . The larger ring size alters the spatial orientation of the 3-position substituents, which may affect recognition by enzyme active sites.
| Evidence Dimension | Ring size effect on steric accessibility at the 3-position |
|---|---|
| Target Compound Data | Six-membered oxane ring (tetrahydropyran) |
| Comparator Or Baseline | Five-membered oxolane ring in 2-(prop-1-en-2-yl)oxolane-3-carboxylic acid |
| Quantified Difference | Qualitative inference: larger ring reduces steric hindrance; no quantitative binding data available for this specific comparison |
| Conditions | Enzymatic assay context; inference derived from structural analysis of ring systems |
Why This Matters
For research involving enzyme-substrate interactions, ring size can dictate binding kinetics; procurement of the oxane derivative may be necessary where oxolane analogs exhibit steric clash.
